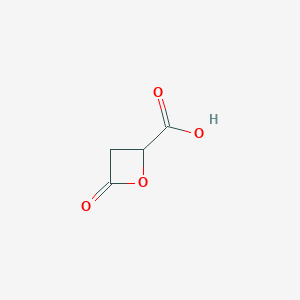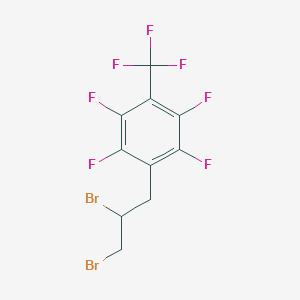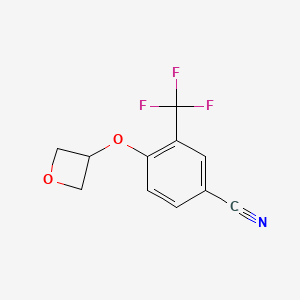
(3-Chloro-2-formylphenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-2-formylphenyl)boronic acid” is a chemical compound with the CAS Number: 928048-11-7 . It has a molecular weight of 184.39 .
Synthesis Analysis
While specific synthesis methods for “(3-Chloro-2-formylphenyl)boronic acid” were not found, boronic acids are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling method, which is widely applied in carbon–carbon bond formation .
Molecular Structure Analysis
The InChI code for “(3-Chloro-2-formylphenyl)boronic acid” is 1S/C7H6BClO3/c9-7-3-1-2-6 (8 (11)12)5 (7)4-10/h1-4,11-12H . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
Boronic acids, including “(3-Chloro-2-formylphenyl)boronic acid”, are known to participate in various chemical reactions. One of the most well-studied reactions involving boronic acids is the cis-diol conjugation, which is used in reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
Physical And Chemical Properties Analysis
“(3-Chloro-2-formylphenyl)boronic acid” is a solid at room temperature . It is typically stored in a refrigerator to maintain its stability .
Aplicaciones Científicas De Investigación
Organic Synthesis
(3-Chloro-2-formylphenyl)boronic acid: is used as a reactant in organic synthesis, particularly in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides. It’s also involved in Suzuki-Miyaura cross-coupling reactions which are pivotal in forming biaryl compounds, a core structure in many pharmaceuticals .
Medicinal Chemistry
In the field of medicine, phenyl boronic acids serve as inhibitors of serine protease and kinase enzymes. These enzymes are known to facilitate the growth, progression, and metastasis of tumor cells. Thus, compounds like (3-Chloro-2-formylphenyl)boronic acid are valuable for their potential anti-cancer properties .
Sensing Applications
Boronic acids’ ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions makes them useful in various sensing applications. These can range from homogeneous assays to heterogeneous detection methods .
Catalysis
As a subclass of organoborane compounds, borinic acids are utilized in catalysis. They play a role in cross-coupling reactions which are fundamental processes in the synthesis of complex organic molecules .
Polymer and Optoelectronics Materials
Diarylborinic acids and their derivatives are used in the development of materials for polymer and optoelectronics applications. Their unique chemical properties enable them to be integral components in these advanced materials .
Biomedical Devices
The reversible click chemistry of iminoboronate and salicylhydroxamic–boronate constitutes significant advancements in biomedical devices. These compounds’ dynamic nature allows for innovative applications in device development .
Chemical Biology
The reversible kinetics of boronic acid-based click chemistry has applications in chemical biology. This includes the development of new methods for probing biological systems and understanding biochemical processes .
Material Chemistry
Lastly, the recent progress in reversible click chemistry involving boronic acids has led to novel applications in material chemistry. This includes the creation of smart materials that can respond to environmental stimuli .
Each application showcases the versatility and importance of (3-Chloro-2-formylphenyl)boronic acid in various scientific research fields.
MilliporeSigma Springer Link BMC Chemistry MDPI Royal Society of Chemistry
Direcciones Futuras
Boronic acid-based compounds, including “(3-Chloro-2-formylphenyl)boronic acid”, are being explored for novel chemistries. The reversible click chemistries involving boronic acids are of particular interest due to their potential applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Mecanismo De Acción
Target of Action
The primary target of (3-Chloro-2-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability in biological environments, and its interactions with biological molecules.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .
Action Environment
The action, efficacy, and stability of (3-Chloro-2-formylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . The compound is also generally environmentally benign . .
Propiedades
IUPAC Name |
(3-chloro-2-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-7-3-1-2-6(8(11)12)5(7)4-10/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYANPLLJDXQXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-2-formylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426431.png)

![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)





![2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine](/img/structure/B1426445.png)

